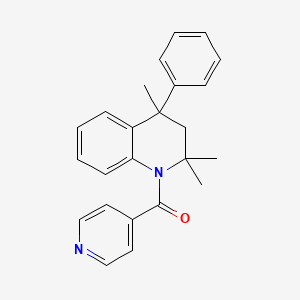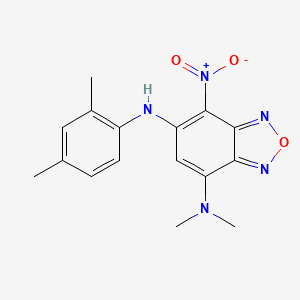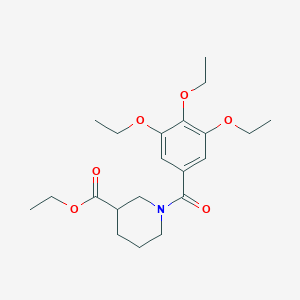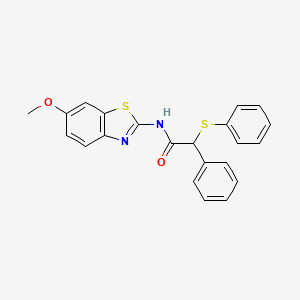
1-isonicotinoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Overview
Description
1-Isonicotinoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline (ITPTQ) is a heterocyclic compound that has been the focus of significant scientific research. ITPTQ has a unique structure that makes it an interesting candidate for studying its mechanism of action and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-isonicotinoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation leads to changes in the electronic properties of the molecule, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant effects on biochemical and physiological processes. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Advantages and Limitations for Lab Experiments
1-isonicotinoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. However, its use as a fluorescent probe is limited to the detection of copper ions, and it may not be suitable for detecting other metal ions.
Future Directions
There are several future directions for research on 1-isonicotinoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline. One area of interest is the development of new fluorescent probes based on the structure of this compound. Another potential application of this compound is in the field of catalysis, where it could be used as a catalyst for various chemical reactions. Additionally, further studies are needed to understand the potential effects of this compound on living organisms and its potential use in medical applications.
In conclusion, this compound is a heterocyclic compound that has a unique structure and has been the focus of significant scientific research. It has potential applications in various fields, including as a fluorescent probe for detecting metal ions and as a catalyst for chemical reactions. Further studies are needed to fully understand the mechanism of action of this compound and its potential effects on living organisms.
Scientific Research Applications
1-isonicotinoyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in various fields. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for detecting copper ions in biological samples.
properties
IUPAC Name |
pyridin-4-yl-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-23(2)17-24(3,19-9-5-4-6-10-19)20-11-7-8-12-21(20)26(23)22(27)18-13-15-25-16-14-18/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZRHQPSNFCCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=NC=C3)(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954188.png)
![2,2,4-trimethyl-4-phenyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3954193.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3954212.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3954219.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide](/img/structure/B3954226.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-5-iodobenzamide](/img/structure/B3954238.png)
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B3954242.png)
![N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide](/img/structure/B3954248.png)

![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)


![5-benzyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3954275.png)